An In-depth Technical Guide to 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel compound 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. As this molecule is not widely documented in publicly available databases, this document outlines plausible synthetic routes, methodologies for its analytical characterization, and discusses its potential applications in drug discovery based on the established pharmacology of related benzylpiperazine analogues.
Compound Identification and Properties
While a specific CAS number for 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine is not readily found in major chemical databases, its identity can be established through its structural and molecular formula.
| Identifier | Value |
| IUPAC Name | 1-((3-(2,2-Difluoroethoxy)phenyl)methyl)piperazine |
| Molecular Formula | C₁₃H₁₈F₂N₂O |
| Molecular Weight | 256.29 g/mol |
| Chemical Structure | (See Figure 1) |
// Define nodes for the structure N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1.5,1!"]; C1 [label="C", pos="-0.75,0.75!"]; C2 [label="C", pos="-0.75,1.75!"]; C3 [label="C", pos="0.75,2.5!"]; C4 [label="C", pos="2.25,1.75!"]; C5 [label="C", pos="2.25,0.25!"]; C6 [label="C", pos="0.75,-0.75!"]; C7 [label="C", pos="-1.5,0!"]; C8 [label="C", pos="-2.5,0!"]; C9 [label="C", pos="-3.25,0.75!"]; C10 [label="C", pos="-4.25,0.75!"]; C11 [label="C", pos="-4.5,-0.25!"]; C12 [label="C", pos="-3.75,-1!"]; C13 [label="C", pos="-2.75,-1!"]; O1 [label="O", pos="-5.25,1.5!"]; C14 [label="C", pos="-6.25,1.5!"]; C15 [label="C", pos="-7.25,1.5!"]; F1 [label="F", pos="-8,2.25!"]; F2 [label="F", pos="-8,0.75!"]; H1 [label="H", pos="1.5,1.5!"];
// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; N2 -- C4; C4 -- C5; C5 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C10 -- O1; O1 -- C14; C14 -- C15; C15 -- F1; C15 -- F2; N2 -- H1;
// Benzene ring double bonds edge [style=double]; C9 -- C10; C11 -- C12; C13 -- C8; }
Figure 1: Chemical Structure of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine
Proposed Synthetic Pathways
The synthesis of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine can be approached through two primary and reliable methods: reductive amination and direct N-alkylation . Both pathways require the initial synthesis of a key intermediate, 3-(2,2-difluoroethoxy)benzaldehyde or a derivative thereof.
Synthesis of Key Intermediate: 3-(2,2-Difluoroethoxy)benzaldehyde
The precursor is synthesized via a Williamson ether synthesis, a robust and well-established method for forming ethers.
reactant1 [label="3-Hydroxybenzaldehyde"]; reactant2 [label="2-Bromo-1,1-difluoroethane"]; reagents [label="K₂CO₃, NaI (cat.)\nDMF, 80 °C", shape=plaintext, fontcolor="#34A853"]; product [label="3-(2,2-Difluoroethoxy)benzaldehyde", fillcolor="#E8F0FE"];
reactant1 -> product [label="Williamson Ether Synthesis"]; reactant2 -> product; reagents -> product [style=invis]; }
Figure 2: Synthesis of 3-(2,2-Difluoroethoxy)benzaldehyde
Protocol: Williamson Ether Synthesis
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To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-1,1-difluoroethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-(2,2-difluoroethoxy)benzaldehyde.
-
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. Sodium iodide serves as a catalyst through the Finkelstein reaction, transiently converting the bromoethane to the more reactive iodoethane.
Pathway A: Reductive Amination
This is often the preferred method due to its high selectivity for mono-alkylation and the use of readily available and stable precursors.[1][2]
start [label="3-(2,2-Difluoroethoxy)benzaldehyde\n+ Piperazine"]; step1 [label="Imine/Iminium Formation\n(Acid Catalyst, e.g., AcOH)"]; step2 [label="Reduction\n(NaBH(OAc)₃)"]; product [label="1-(3-(2,2-Difluoroethoxy)benzyl)piperazine", fillcolor="#E8F0FE"];
start -> step1; step1 -> step2; step2 -> product; }
Figure 3: Reductive Amination Workflow
Protocol: Reductive Amination
-
Dissolve 3-(2,2-difluoroethoxy)benzaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (AcOH) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final compound.
-
Causality: The reaction proceeds via the formation of an iminium ion intermediate between the aldehyde and one of the secondary amines of piperazine.[3] Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde, thereby minimizing side reactions.[2]
Pathway B: Direct N-Alkylation
This classical approach involves the direct reaction of piperazine with a benzyl halide. Controlling the stoichiometry is crucial to minimize the formation of the di-substituted by-product.[4][5]
start [label="1-(Bromomethyl)-3-(2,2-difluoroethoxy)benzene\n+ Piperazine (Excess)"]; step1 [label="Nucleophilic Substitution\n(Base, e.g., K₂CO₃, in Acetonitrile)"]; product [label="1-(3-(2,2-Difluoroethoxy)benzyl)piperazine", fillcolor="#E8F0FE"];
start -> step1; step1 -> product; }
Figure 4: Direct N-Alkylation Workflow
Protocol: Direct N-Alkylation
-
Precursor Synthesis: The required 1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene can be synthesized from the corresponding benzaldehyde via reduction to the benzyl alcohol followed by bromination (e.g., with PBr₃ or HBr).
-
Dissolve a large excess of piperazine (5-10 eq) in a solvent such as acetonitrile or ethanol.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq relative to the benzyl bromide) to act as a scavenger for the HBr formed.
-
Slowly add a solution of 1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene (1.0 eq) in the same solvent to the piperazine mixture at room temperature.
-
Heat the reaction to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess piperazine and its salts.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Causality: Piperazine acts as a nucleophile, displacing the bromide from the benzylic carbon in an Sₙ2 reaction.[5][6] Using a large excess of piperazine is a key strategy to statistically favor mono-alkylation over di-alkylation. The added base prevents the protonation of piperazine by the HBr by-product, which would otherwise render it non-nucleophilic.
Analytical Characterization
To confirm the identity and purity of the synthesized 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, a suite of standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the substituted benzyl ring, a singlet for the benzylic CH₂ group, multiplets for the piperazine ring protons, and a characteristic triplet of triplets for the -OCH₂CHF₂ group. |
| ¹³C NMR | Distinct signals for all 13 carbon atoms, including the two carbons of the piperazine ring, the benzylic carbon, the aromatic carbons, and the two carbons of the difluoroethoxy group (with C-F coupling). |
| ¹⁹F NMR | A characteristic multiplet for the two equivalent fluorine atoms, showing coupling to the adjacent methylene protons. |
| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ should be observed at m/z 257.14. Fragmentation patterns would likely show a major fragment at m/z 91 (tropylium ion from benzyl cleavage) and fragments related to the piperazine ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under various mobile phase conditions would indicate high purity. Retention time is method-dependent. |
Potential Applications and Scientific Context
Benzylpiperazine (BZP) and its derivatives are a well-known class of compounds with significant activity on the central nervous system (CNS). They primarily act as monoamine releasing agents and reuptake inhibitors, with varying selectivity for dopamine, serotonin, and norepinephrine transporters.
-
Drug Development: The introduction of the 3-(2,2-difluoroethoxy) group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can alter lipophilicity and binding affinity. Therefore, 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine represents a novel analogue for exploration in CNS drug discovery programs, potentially for indications such as:
-
Antidepressants
-
Anxiolytics
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Stimulants
-
Cognitive enhancers
-
-
Research Tool: As a novel chemical entity, this compound can serve as a valuable research tool to probe the structure-activity relationships (SAR) of the benzylpiperazine scaffold. By comparing its pharmacological profile to other known analogues, researchers can gain a deeper understanding of how substitutions on the benzyl ring influence receptor affinity and functional activity.
Safety and Handling
No specific safety data exists for 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. However, based on the known toxicology of related piperazine derivatives, the following precautions are advised:
-
Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Toxicity: Many benzylpiperazine analogues exhibit stimulant effects and can cause adverse sympathomimetic effects. Assume the compound is biologically active and potentially toxic. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
This guide provides a foundational framework for the synthesis and study of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, adhering to all institutional and governmental safety regulations.
References
- Reddy, P. J., et al. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry.
- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synlett, 23(16), 2469-2472.
- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(16), 2469-2472.
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Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. Retrieved from [Link]
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ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]
- de Paula, J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 5-16.
